molecular formula C7H16ClNO B1377093 4-Ethyloxan-4-amine hydrochloride CAS No. 1385696-70-7

4-Ethyloxan-4-amine hydrochloride

Cat. No.: B1377093
CAS No.: 1385696-70-7
M. Wt: 165.66 g/mol
InChI Key: XAYXHPWEBURGOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethyloxan-4-amine hydrochloride is a chemical compound with the molecular formula C7H15NO.ClH. It is also known by its IUPAC name, 4-ethyltetrahydro-2H-pyran-4-amine hydrochloride . This compound is typically found in a powdered form and is used in various chemical and biological research applications.

Preparation Methods

The synthesis of 4-ethyloxan-4-amine hydrochloride involves several steps. One common method is the nucleophilic substitution of haloalkanes. In this process, a primary amine is synthesized by alkylation of ammonia. The reaction involves the use of a large excess of ammonia to ensure the formation of the primary amine . The reaction conditions typically include heating the reactants and using a solvent such as ethanol or water.

Industrial production methods may involve more advanced techniques, such as the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods ensure the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

4-Ethyloxan-4-amine hydrochloride undergoes several types of chemical reactions, including:

Common reagents used in these reactions include halogenated compounds, acids, and bases. The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions.

Scientific Research Applications

4-Ethyloxan-4-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new chemical reactions and pathways.

    Biology: This compound is used in the study of biological processes and pathways. It can act as a precursor for the synthesis of biologically active molecules.

    Medicine: In medicinal chemistry, this compound is used in the development of new pharmaceuticals. Its derivatives may exhibit various biological activities, making it a valuable compound in drug discovery.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-ethyloxan-4-amine hydrochloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and the derivatives used .

Comparison with Similar Compounds

4-Ethyloxan-4-amine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific reactivity and the range of applications it supports. Its ethyl group provides distinct properties that can be leveraged in various chemical and biological processes.

Properties

IUPAC Name

4-ethyloxan-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-2-7(8)3-5-9-6-4-7;/h2-6,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAYXHPWEBURGOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCOCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1385696-70-7
Record name 2H-Pyran-4-amine, 4-ethyltetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1385696-70-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-ethyloxan-4-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Ethyloxan-4-amine hydrochloride
Reactant of Route 2
4-Ethyloxan-4-amine hydrochloride
Reactant of Route 3
4-Ethyloxan-4-amine hydrochloride
Reactant of Route 4
4-Ethyloxan-4-amine hydrochloride
Reactant of Route 5
4-Ethyloxan-4-amine hydrochloride
Reactant of Route 6
4-Ethyloxan-4-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.